2-(3-Methoxybenzoyl)-6-methylpyridine
Overview
Description
2-(3-Methoxybenzoyl)-6-methylpyridine is an organic compound that belongs to the class of benzoylpyridines It features a methoxy group attached to the benzoyl moiety and a methyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxybenzoyl)-6-methylpyridine typically involves the acylation of 6-methylpyridine with 3-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 6-methylpyridine, 3-methoxybenzoyl chloride, triethylamine.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at room temperature.
Procedure: 6-methylpyridine is dissolved in dichloromethane, followed by the addition of triethylamine. 3-methoxybenzoyl chloride is then added dropwise to the reaction mixture. The mixture is stirred at room temperature for several hours until the reaction is complete.
Workup: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxybenzoyl)-6-methylpyridine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group on the benzoyl moiety activates the aromatic ring towards electrophilic substitution reactions.
Nucleophilic Addition: The carbonyl group in the benzoyl moiety can participate in nucleophilic addition reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Addition: Reagents like Grignard reagents or organolithium compounds can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Bromination: Bromination of the aromatic ring can yield brominated derivatives.
Nitration: Nitration can introduce nitro groups onto the aromatic ring.
Alcohol Formation: Nucleophilic addition of Grignard reagents can form alcohol derivatives.
Carboxylic Acids: Oxidation of the methyl group can yield carboxylic acids.
Scientific Research Applications
2-(3-Methoxybenzoyl)-6-methylpyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of organic materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Chemical Synthesis: The compound can be employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-Methoxybenzoyl)-6-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methoxy and benzoyl groups can enhance binding affinity and specificity towards these targets. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxybenzoyl)pyridine: Lacks the methyl group on the pyridine ring.
2-(3-Methoxyphenyl)-6-methylpyridine: Lacks the carbonyl group in the benzoyl moiety.
2-(3-Methylbenzoyl)-6-methylpyridine: Has a methyl group instead of a methoxy group on the benzoyl moiety.
Uniqueness
2-(3-Methoxybenzoyl)-6-methylpyridine is unique due to the presence of both the methoxy group on the benzoyl moiety and the methyl group on the pyridine ring. This combination of functional groups can influence the compound’s reactivity, binding properties, and overall chemical behavior, making it distinct from similar compounds.
Properties
IUPAC Name |
(3-methoxyphenyl)-(6-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-5-3-8-13(15-10)14(16)11-6-4-7-12(9-11)17-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIWJLIRWYMFTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701235823 | |
Record name | (3-Methoxyphenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701235823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-22-2 | |
Record name | (3-Methoxyphenyl)(6-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methoxyphenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701235823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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